Lipophilicity (LogP) Comparison: Ethyl 3-ethyl-5-methylbenzoate vs. Common Analogs
Ethyl 3-ethyl-5-methylbenzoate exhibits a calculated LogP of 2.73, which is 0.09 units higher than the experimental LogP of ethyl benzoate (2.64) [1]. This increase in lipophilicity, though modest, reflects the contribution of the additional methyl and ethyl substituents. The value also lies between that of ethyl 3-methylbenzoate (LogP 2.17) and ethyl 3,5-dimethylbenzoate (LogP 3.36) [2][3], confirming that the 3-ethyl-5-methyl pattern yields a distinct and predictable lipophilicity profile.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP 2.73412 (or 2.73) |
| Comparator Or Baseline | Ethyl benzoate: experimental LogP 2.64; Ethyl 3-methylbenzoate: calculated LogP 2.1717; Ethyl 3,5-dimethylbenzoate: calculated LogP 3.36 |
| Quantified Difference | Δ = +0.09 vs ethyl benzoate; Δ = +0.56 vs ethyl 3-methylbenzoate; Δ = -0.63 vs ethyl 3,5-dimethylbenzoate |
| Conditions | Calculated via in silico methods; experimental value for ethyl benzoate at 25°C |
Why This Matters
Lipophilicity differences on the order of 0.1–0.5 log units can significantly affect membrane permeability and in vivo distribution; this compound fills a specific lipophilicity niche not achievable with simpler or more heavily substituted esters.
- [1] Wikipedia. (2026). Ethyl benzoate. Retrieved April 2026, from https://en.wikipedia.org/wiki/Ethyl_benzoate View Source
- [2] Molbase. (n.d.). Ethyl 3-methylbenzoate. Retrieved April 2026, from https://qiye.molbase.cn/d11953/714577-1745832 View Source
- [3] Sielc. (2018). Ethyl 3,5-dimethylbenzoate. Retrieved April 2026, from https://www.sielc.com/ethyl-35-dimethylbenzoate.html View Source
